molecular formula C10H13N3O2 B1447649 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid CAS No. 1334498-77-9

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1447649
CAS No.: 1334498-77-9
M. Wt: 207.23 g/mol
InChI Key: NLQOBLRMWJXPJK-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS: 1334498-77-9) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . The structure comprises a partially saturated 1,6-naphthyridine core substituted with a methyl group at position 6, an amino group at position 2, and a carboxylic acid at position 2.

Properties

IUPAC Name

2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13-3-2-8-6(5-13)4-7(10(14)15)9(11)12-8/h4H,2-3,5H2,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOBLRMWJXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Precursors

A prevalent approach involves the cyclocondensation of malononitrile derivatives with substituted amines or pyridine carboxamide precursors under basic conditions. For example, malononitrile reacts with N-benzyl-2-chloro-3-pyridinecarboxamide in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. The reaction is typically carried out at reflux temperatures (100–120°C) for 6 to 18 hours to ensure complete cyclization to form the tetrahydro-1,6-naphthyridine ring system.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group at the 3-position is converted to the carboxylic acid via hydrolysis. Acidic hydrolysis using 50% sulfuric acid under reflux conditions for approximately 18 hours yields the carboxylic acid with high efficiency (>90% yield). Alternatively, enzymatic hydrolysis using nitrilases from microbial sources like Aspergillus niger offers milder and more environmentally friendly conditions, though this method requires optimization for scale-up.

Regioselective Functionalization

Comparative Data on Synthetic Conditions

Parameter Example 1 Example 2
Reactants Malononitrile + N-benzyl-2-chloro-3-pyridinecarboxamide 5-Methyl-2-oxo precursor
Solvent DMF Aqueous sulfuric acid (50%)
Reaction Time 6 hours (reflux) 18 hours (reflux)
Temperature 100–120°C Reflux (~100°C)
Yield 73% 90%
Purification Method Column chromatography (ethyl acetate/hexane gradient) Crystallization and filtration

Detailed Research Findings

  • Cyclization Efficiency: The choice of base and solvent critically affects yield and purity. Potassium carbonate in DMF provides good solubility and promotes efficient cyclization with minimal side reactions.

  • Hydrolysis Selectivity: Acidic hydrolysis conditions must be carefully controlled to avoid degradation of the tetrahydro-1,6-naphthyridine ring. Enzymatic methods show promise for selective hydrolysis under milder conditions.

  • Functionalization Strategies: Protecting groups such as Boc on the amino group can direct regioselective reactions and prevent undesired side reactions during halogenation or cross-coupling.

  • Scale-Up Considerations: The asymmetric synthesis method using ruthenium catalysis is notable for its scalability due to elimination of chromatographic purification steps.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Cyclization Malononitrile + pyridine derivative, K₂CO₃, DMF, reflux 6-18 h 70-75 Base and solvent critical for yield
Nitrile Hydrolysis 50% H₂SO₄, reflux 18 h >90 High yield, risk of ring degradation
Enzymatic Hydrolysis Nitrilase enzyme, mild pH, ambient temperature Variable Environmentally friendly alternative
Electrophilic Halogenation NCS, AcOH, 50°C, 12 h 60-75 Regioselective substitution at position 4
Pd-Catalyzed Cross-Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C 50-65 Functionalization at position 8
Asymmetric Synthesis Heck vinylation, ammonia-mediated cyclization, Ru-catalyzed hydrogenation 70-80 Enantioselective, scalable, no chromatography

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety introduces stability against typical oxidation agents, but the tetrahydro-naphthyridine ring can undergo dehydrogenation under specific conditions. For example:

  • KMnO₄/H₂SO₄ : Oxidative aromatization converts the tetrahydro ring to a fully aromatic naphthyridine system, yielding 2-amino-6-methyl-1,6-naphthyridine-3-carboxylic acid .

  • H₂O₂/Fe²⁺ (Fenton’s reagent) : Radical-mediated oxidation at the methyl group produces a hydroxymethyl derivative .

Reaction TypeReagents/ConditionsMajor ProductYield (%)
DehydrogenationKMnO₄ (0.1 M), H₂SO₄, 80°CAromatic naphthyridine derivative72
HydroxylationH₂O₂ (30%), FeSO₄, RT6-(Hydroxymethyl)-tetrahydro analog58

Reduction Reactions

The amino group and carboxylic acid remain inert under mild reduction, but the tetrahydro ring can undergo further saturation:

  • H₂/Pd-C : Catalytic hydrogenation reduces the pyridine ring to a piperidine system, forming 2-amino-6-methyl-octahydro-1,6-naphthyridine-3-carboxylic acid .

  • NaBH₄/MeOH : Selective reduction of imine intermediates (if present) stabilizes secondary amines .

Substitution and Functionalization

The carboxylic acid group participates in nucleophilic acyl substitution:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 2-amino-6-methyl-THN-3-carboxylate ) .

  • Amidation : Coupling with amines (EDC/HOBt) yields carboxamide derivatives, critical for bioactivity studies .

ReactionReagentsProductApplication
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivativeProdrug synthesis
AmidationEDC, HOBt, R-NH₂Carboxamide analogsAntimicrobial agents

Cyclization and Rearrangement

Under acidic or basic conditions, the compound undergoes intramolecular cyclization:

  • HCl/EtOH : Forms a γ-lactam derivative via dehydration between the carboxylic acid and amine groups .

  • NaH/THF : Base-mediated ring expansion generates bicyclic structures .

Deprotection Strategies

The amino group often requires protection during synthesis. Common deprotection methods include:

  • Boc Removal : HCl in MeOH or TFA in DCM .

  • Cbz Cleavage : Hydrogenolysis with Pd/C .

Comparative Stability

The carboxylic acid derivative exhibits greater hydrolytic stability compared to its nitrile analog. Hydrolysis studies (pH 7.4, 37°C) show <5% degradation over 24 hours, whereas the nitrile analog hydrolyzes >40% under identical conditions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit antimicrobial properties. A study demonstrated that 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid showed significant activity against various bacterial strains. This suggests potential use as an antibiotic agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. This property makes it a candidate for further development as an anticancer drug.

Neurological Applications

Naphthyridine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance:

Derivative Biological Activity
Methyl esterIncreased lipophilicity and bioavailability
Halogenated variantsEnhanced antimicrobial properties

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several naphthyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic candidate .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism by which 2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with key analogs, focusing on structural modifications, physicochemical properties, and pharmacological implications.

Substituent Variations in the 1,6-Naphthyridine Core

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
  • Structure : Substitution of the methyl group (position 6) with a benzyl moiety.
  • Molecular Formula : C₁₆H₁₆N₂O₂ (MW: 268.31 g/mol) .
  • This modification could alter target selectivity in receptor-binding applications compared to the methyl-substituted analog.
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
  • Structure: Replacement of the pyridine ring with a thieno-fused system.
  • Molecular Formula : C₁₁H₁₃N₅OS (MW: 263.32 g/mol) .
  • The carboxamide group at position 2 may enhance metabolic stability compared to the carboxylic acid in the target compound.

Functional Group Modifications

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
  • Structure : Esterification of the carboxylic acid group (position 3).
  • Molecular Formula : C₁₂H₁₇N₃O₂ (MW: 247.29 g/mol) .
  • Impact : The ethyl ester acts as a prodrug, improving oral absorption by increasing lipophilicity. Enzymatic hydrolysis in vivo would regenerate the active carboxylic acid form, a strategy commonly used to enhance bioavailability .
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
  • Structure: Hydroxyl group at position 4 instead of an amino group at position 2.
  • Molecular Formula : C₉H₁₀N₂O₃ (MW: 194.19 g/mol) .

Halogenated Derivatives

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Structure: Chlorine substitution at position 2, lacking the amino and carboxylic acid groups.
  • Molecular Formula : C₈H₉ClN₂ (MW: 168.62 g/mol) .
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity, making the compound more reactive in cross-coupling reactions. However, the absence of functional groups critical for target binding limits its direct pharmacological utility.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₃N₃O₂ 207.23 6-methyl, 2-amino, 3-carboxylic acid
6-Benzyl Analog C₁₆H₁₆N₂O₂ 268.31 6-benzyl, 3-carboxylic acid
Thieno-Fused Analog C₁₁H₁₃N₅OS 263.32 Thieno ring, 2-carboxamide
Ethyl Ester Derivative C₁₂H₁₇N₃O₂ 247.29 3-ethyl ester

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Metabolic Stability Target Interaction Potential
Carboxylic Acid High (polar) Low (prone to conjugation) Strong ionic/H-bonding
Ethyl Ester Low (lipophilic) High (prodrug) Requires hydrolysis for activity
Benzyl Low (lipophilic) Moderate Enhances membrane permeability

Biological Activity

2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1334498-77-9) is a compound with a complex naphthyridine structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol
  • Structure : The compound features a tetrahydro-naphthyridine core with an amino group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing naphthyridine moieties exhibit significant antimicrobial activities. A study involving derivatives of 1,8-naphthyridine showed promising antibacterial and antifungal properties. Specifically, compounds derived from 2-amino nicotinaldehyde demonstrated moderate activity against various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameAntibacterial ActivityAntifungal Activity
2-Amino-6-methyl-5,6,7,8-tetrahydro-naphthyridineModerateModerate
1,8-Naphthyridine derivativesVariedVaried

The antimicrobial efficacy of naphthyridine derivatives is often attributed to their ability to inhibit key metabolic pathways in microorganisms. The presence of the amino and carboxylic acid groups enhances their interaction with microbial enzymes and receptors, leading to disruption in cellular processes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies :
    • A series of Schiff bases derived from naphthyridines were evaluated for their antibacterial and antifungal activities. It was found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Pharmacological Evaluations :
    • In vitro studies have shown that naphthyridine derivatives can act as inhibitors of specific protein kinases involved in cell signaling pathways relevant to cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via cyclization reactions using piperidinone derivatives and aminoacrolein intermediates. For example, 1-methyl-4-piperidinone reacts with 3-aminoacrolein under acidic conditions (e.g., BF₃/Et₂O or AcONH₄/Et₃N) to form the naphthyridine core, followed by functionalization to introduce the carboxylic acid and amino groups. Yields range from 23% to 35% depending on reaction conditions and catalysts . Alternative routes involve Vilsmeier-Haack reagents (POCl₃, DMF) for formylation and subsequent amination steps .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regiochemistry and substituent positions.
  • LC-MS for purity assessment (>95% by HPLC) and molecular ion verification.
  • X-ray crystallography (where crystalline forms are obtainable) to resolve stereochemical ambiguities.
  • IR spectroscopy to identify carboxylic acid (-COOH) and amine (-NH₂) functional groups. These techniques are standard for heterocyclic compound validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Yield optimization requires careful selection of catalysts and reaction parameters. For instance:

  • Acid catalysts : BF₃·Et₂O in xylene at reflux improves cyclization efficiency but may reduce yield due to side reactions (e.g., over-oxidation) .
  • Vilsmeier reagents : POCl₃/DMF at 80°C followed by methylamine addition achieves higher yields (57%) by minimizing byproducts like hydrolyzed intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–4 hours, improving throughput but requiring specialized equipment. Comparative studies suggest that POCl₃-based methods are superior for scale-up .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in activity (e.g., SSTR5 antagonism vs. antifolate effects) may arise from:

  • Assay specificity : Use orthogonal assays (e.g., radioligand binding vs. cell-based functional assays) to confirm target engagement.
  • Metabolic stability : Evaluate compound stability in different media (e.g., liver microsomes) to rule out false negatives due to rapid degradation .
  • Structural analogs : Synthesize and test derivatives (e.g., tert-butyl esters or methyl-substituted variants) to isolate pharmacophore contributions .

Q. What mechanistic insights explain its role as an intermediate in 5-deaza antifolate synthesis?

The carboxylic acid group facilitates conjugation to pteroate analogs via carbodiimide-mediated coupling (e.g., EDC/HOBt). The 6-methyl group stabilizes the partially saturated naphthyridine ring, enhancing rigidity for target binding. Computational docking studies suggest that the amino group interacts with dihydrofolate reductase (DHFR) active-site residues (e.g., Asp27 and Leu28), mimicking folate’s pterin moiety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

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